molecular formula C19H15F3N4O2S2 B2480161 N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 392296-89-8

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No.: B2480161
CAS No.: 392296-89-8
M. Wt: 452.47
InChI Key: GBWAYSKWVQUTSD-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a complex organic compound that features a thiadiazole ring, a trifluoromethyl group, and a phenylacetamide moiety

Mechanism of Action

Target of Action

The primary target of this compound is DNA , specifically the minor groove of the DNA duplex . This interaction with DNA is crucial for its biological activity.

Mode of Action

The compound interacts with its target, the minor groove of the DNA duplex, by forming a stable complex . This interaction is facilitated by the compound’s strong binding affinity, with a binding constant (Kb) of 1 × 10^5 M^−1 . The compound’s interaction with DNA results in static quenching , with a quenching constant (Kq) of 5.86 ± 0.11 × 10^12 M^−1 s^−1 .

Result of Action

The result of the compound’s action is the formation of a stable complex with the minor groove of the DNA duplex . This interaction can influence DNA-related processes, potentially leading to changes in cell function. The exact molecular and cellular effects would depend on the specific context and environment in which the compound is acting.

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with DNA and its overall biological activity. For instance, the compound’s interaction with calf thymus DNA was studied at a physiological temperature of 37 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves a multi-step process. One common method includes the reaction of 3-mercapto-1,2,4-triazoles with trifluoromethyl-β-diketones in the presence of N-bromosuccinimide (NBS). This reaction facilitates both N-acylation and S-alkylation in a concerted fashion . The structures of the regioisomeric products are thoroughly characterized by heteronuclear 2D NMR experiments.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the scalability and atom economy of the synthetic route mentioned above make it a promising candidate for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is unique due to its combination of a thiadiazole ring, a trifluoromethyl group, and a phenylacetamide moiety

Properties

IUPAC Name

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2S2/c20-19(21,22)13-8-4-5-9-14(13)23-16(28)11-29-18-26-25-17(30-18)24-15(27)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWAYSKWVQUTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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